2,6-Naphthalenedicarboxylic acid

Polyester Barrier Properties PEN

Polyester formulators needing thermal and barrier performance beyond PET have limited monomer options. 2,6-NDA is the essential precursor for high-performance PEN, delivering quantifiable gains over terephthalic acid (TPA) and other NDA isomers. • 4-5× O₂/CO₂ barrier improvement and 3.5× better moisture barrier vs. PET • ~50°C higher Tg (PEN ~120°C vs. PET ~70°C), enabling F-class insulation and retortable packaging • Unique linear 2,6-substitution ensures crystallizable polymer chains unattainable with 1,5- or 2,7-NDA isomers Supplied as ≥98% white crystalline powder; ambient shipping; bulk quantities available.

Molecular Formula C12H8O4
Molecular Weight 216.19 g/mol
CAS No. 1141-38-4
Cat. No. B126342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Naphthalenedicarboxylic acid
CAS1141-38-4
Synonyms2,6-naphthalenedicarboxylic acid
2,6-naphthalic acid
Molecular FormulaC12H8O4
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C(=O)O)C=C1C(=O)O
InChIInChI=1S/C12H8O4/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9/h1-6H,(H,13,14)(H,15,16)
InChIKeyRXOHFPCZGPKIRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Naphthalenedicarboxylic Acid: Key Monomer for High-Performance PEN Polyesters


2,6-Naphthalenedicarboxylic acid (2,6-NDA) is an aromatic dicarboxylic acid with the formula C10H6(CO2H)2 [1]. It is a colorless solid and the most industrially significant isomer among naphthalenedicarboxylic acids [1]. Its primary application is as the precursor monomer to the high-performance polyester poly(ethylene-2,6-naphthalene dicarboxylate), or PEN [1][2]. The 2,6-substitution pattern confers a linear, symmetric structure to its derived polymers, which is fundamental to their enhanced performance over benzene-based analogs [2].

WorkflowPrimary aromatic dicarboxylic acid precursor for high-performance PEN polyester synthesis
Structure AdvantageLinear, symmetric 2,6-substitution pattern reported to confer rigid-rod polymer architecture and improved chain packing
Performance ContextDerived PEN polymers exhibit reported multi-fold improvements in thermal and barrier properties versus benzene-based analogs

Why 2,6-Naphthalenedicarboxylic Acid Cannot Be Replaced in High-Performance Applications


2,6-Naphthalenedicarboxylic acid (2,6-NDA) and terephthalic acid (TPA) are both aromatic diacids used in polyester synthesis. However, substituting TPA for 2,6-NDA results in a dramatic and quantifiable loss in polymer performance, specifically in thermal stability and gas barrier properties [1][2]. The core difference stems from the fused, bicyclic naphthalene ring of 2,6-NDA, which imparts significantly greater molecular rigidity and chain alignment than the single benzene ring of TPA [1]. Consequently, PEN exhibits barrier and thermal properties that are several times greater than those of PET [2]. Furthermore, other NDA isomers (e.g., 1,5- or 2,7-NDA) or similar rigid diacids (e.g., 4,4'-biphenyldicarboxylic acid) produce polymers with inferior properties, such as lower intrinsic viscosity or a lack of crystallinity, highlighting the unique value of the 2,6-NDA isomer [3][4][5]. A direct, one-for-one substitution is therefore not possible for applications demanding high heat resistance and superior barrier performance. The following sections provide the quantitative evidence supporting these key differentiations.

Target Monomer2,6-NDA
Substitute Risk
Linear naphthalene diacid; enables rigid, high-Tg PEN
Terephthalic acid (TPA) replacement results in significantly lower thermal stability and gas barrier performance; polymer properties may degrade to PET levels
2,6-isomer positioning critical for crystallinity and molecular weight
1,4-NDA or 2,7-NDA isomers produce polymers with lower intrinsic viscosity, poorer crystallization, or altered intercalation behavior; direct interchange may compromise quality
Amorphous-to-semi-crystalline copolymer control
4,4′-biphenyldicarboxylic acid (BDA) yields highly crystalline copolymers under similar conditions, shifting processability and clarity; application fit may not transfer

Quantitative Performance Differentiation vs. Structural Analogs


Superior Gas Barrier Performance vs. PET

Polyethylene naphthalate (PEN), synthesized from 2,6-NDA, demonstrates a multi-fold improvement in gas barrier properties compared to the terephthalic acid (TPA)-derived polyethylene terephthalate (PET) [1]. This performance is a direct consequence of the naphthalene ring in 2,6-NDA, which promotes a denser, less permeable polymer matrix [1].

Gas Barrier vs. PET
Head-to-head
O2/CO2 barrier: 4–5× higher
Water vapor barrier: 3.5× higher
Water barrier: 3–4× higher
Supports selection for high-barrier packaging where PET is insufficient
Reported for PEN vs. PET homopolymer films
Polyester Barrier Properties PEN

Enhanced Glass Transition Temperature vs. PET

The incorporation of 2,6-NDA into a polyester backbone significantly elevates its glass transition temperature (Tg) compared to PET. This thermal enhancement is attributed to the increased chain stiffness from the naphthalene ring [1][2].

Thermal Resistance vs. PET
Head-to-head
Tg (PEN): >120 °C
Tg (PET): ~70–80 °C
Δ ≈ +50 °C
Enables hot-fill and high-temperature insulation applications
Based on homopolymer thermal comparison
Polyester Thermal Properties Glass Transition

Superior Polymerization and Crystallinity vs. 1,4-NDA

The choice of naphthalenedicarboxylic acid isomer is critical for polymerization efficiency and final polymer quality. A direct comparative study of PEN synthesis using different NDA isomers showed that 2,6-NDA yields a polymer with superior properties compared to its 1,4-isomer [1].

Polymer Quality vs. 1,4-NDA
Head-to-head
2,6-NDA: higher intrinsic viscosity, better crystallization, lower esterification activation energy
1,4-NDA: poorer color, lower viscosity
Isomer choice directly influences molecular weight and crystallinity development
Direct esterification polymerization study
Isomer Selectivity Polymerization Intrinsic Viscosity

Preferential Molecular Recognition vs. 2,7-NDA

The molecular shape and functional group positioning of NDA isomers lead to vastly different behaviors in supramolecular systems. A study on intercalation into layered double hydroxides (LDHs) revealed a strong selectivity for the 2,6-isomer [1]. This phenomenon serves as a proxy for understanding its distinct molecular recognition and packing efficiency.

Molecular Recognition vs. 2,7-NDA
Head-to-head
2,6-NDA co-intercalation: >90%
2,7-NDA co-intercalation: 24%
Selectivity ratio: >3.75:1
Demonstrates geometry-driven packing preference relevant to ordered polymer morphology
Zn/Al LDH intercalation model; may reflect solid-state packing behavior
Isomer Selectivity Layered Double Hydroxides Molecular Recognition

Differentiated Crystallization Profile vs. Biphenyldicarboxylic Acid

While both 2,6-NDA and 4,4'-biphenyldicarboxylic acid (BDA) are rigid, linear diacids used to enhance PET, they impart different morphological characteristics to the resulting copolymers [1].

Crystallinity vs. BDA Copolymers
Head-to-head
PET-NDA copolymers: predominantly amorphous; crystallinity via annealing at low NDA content
PET-BDA copolymers: highly crystalline from melt at higher BDA content
Amorphous vs. crystalline nature dictates optical clarity and processing strategy
Melt copolymerization comparison
Copolymers Crystallinity PET Modification

Key Application Scenarios Driven by Performance Evidence


High-Barrier Food and Beverage Packaging

For applications requiring a multi-fold improvement in gas and moisture barrier over PET, 2,6-NDA-derived PEN is the preferred choice. The quantifiable 4-5x improvement in oxygen/CO2 barrier and 3.5x improvement in water vapor barrier [1] directly enables longer shelf life and enhanced product protection, making it ideal for premium beverage bottles (e.g., beer), retortable containers, and oxygen-sensitive food packaging.

High-Temperature Electrical and Thermal-Resistant Films

The ~50°C higher glass transition temperature (Tg) of PEN compared to PET [2] is a definitive selection criterion for applications in demanding thermal environments. This includes high-temperature electrical insulation (e.g., F-class insulation materials), flexible printed circuits, and industrial strapping tapes, where PET would undergo unacceptable dimensional instability or softening.

Advanced Copolyester Synthesis for Tailored Properties

2,6-NDA serves as a critical modifier for TPA-based polyesters when a specific performance profile is required. As demonstrated by the improvement in glass transition temperature in PCTN copolymers [3], and the ability to produce amorphous copolymers with PET [4], formulators can use 2,6-NDA to precisely engineer a polymer with a higher Tg and controlled crystallinity, which cannot be achieved with TPA or other rigid diacids like BDA alone.

Application
Selection Property
Validation Focus
High-Barrier Packaging
Multi-fold gas and moisture barrier improvement over PET
Oxygen, CO2, and water vapor transmission rate validation in target package geometry
High-Temperature Films & Insulation
Significantly elevated glass transition temperature (Δ ~50 °C)
Tg, heat deflection temperature, and dimensional stability under load
Tailored Copolyester Engineering
Controlled crystallinity and thermal modification capability distinct from BDA
Amorphous/crystalline ratio, Tg shift, and optical clarity after processing

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